(R)-2-Amino-3-ethylpentanoic acid
Overview
Description
®-2-Amino-3-ethylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, along with an ethyl group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-ethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, asymmetric hydrogenation of suitable precursors can yield the ®-enantiomer of the compound. Another method involves the use of chiral auxiliaries in the synthesis process to ensure the correct configuration of the final product.
Industrial Production Methods
Industrial production of ®-2-Amino-3-ethylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters. The choice of solvents, catalysts, and purification techniques are crucial in ensuring the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-ethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-2-Amino-3-ethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, participating in various biochemical reactions. The compound’s effects are mediated through its ability to bind to active sites on enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-ethylpentanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-3-methylpentanoic acid: A similar compound with a methyl group instead of an ethyl group.
2-Amino-3-ethylbutanoic acid: A compound with a shorter carbon chain.
Uniqueness
®-2-Amino-3-ethylpentanoic acid is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications requiring precise chiral configurations and specific chemical properties.
Properties
IUPAC Name |
(2R)-2-amino-3-ethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUUORVBOXZGB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578880 | |
Record name | 3-Ethyl-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-61-1 | |
Record name | 3-Ethyl-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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